molecular formula C6H5Br2N3 B12993393 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B12993393
M. Wt: 278.93 g/mol
InChI Key: IAZPAVYIYCCXPX-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with bromine atoms at positions 3 and 5, an ethyl group at position 1, and a carbonitrile group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with a suitable dicarbonyl compound, followed by bromination and subsequent introduction of the carbonitrile group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like polyvinyl alcohol functionalized with sulfonic acid groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated flash chromatography for purification is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and carbonitrile group play crucial roles in its reactivity and binding affinity. For instance, it can inhibit enzymes by forming stable complexes with their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine atoms and a carbonitrile group makes it particularly versatile for various applications in research and industry .

Biological Activity

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of bromine substituents and a cyano group, suggests various mechanisms of action that could be explored for therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, biological assays, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C6H6Br2N4. Its structure can be represented as follows:

PropertyValue
Molecular Formula C6H6Br2N4
Molecular Weight 277.94 g/mol
IUPAC Name 3,5-Dibromo-1-ethylpyrazole-4-carbonitrile
CAS Number [Not available]

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available pyrazole derivatives. The general synthetic route includes:

  • Bromination : Introduction of bromine at the 3 and 5 positions of the pyrazole ring.
  • Ethylation : Alkylation at the nitrogen position to introduce the ethyl group.
  • Cyano Group Introduction : Conversion of appropriate precursors to yield the carbonitrile functionality.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrazole derivatives have shown their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

A study demonstrated that certain pyrazole derivatives inhibited BRAF mutant melanoma cell lines by targeting the BRAF signaling pathway, which is crucial in cancer proliferation . Although specific data on this compound is limited, its structural analogs have shown promising results in inhibiting tumor growth.

Antimicrobial Activity

The antimicrobial potential of pyrazoles has been widely studied. Compounds containing the pyrazole moiety have been reported to possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also exhibit such properties .

Anti-inflammatory Properties

Inflammation-related diseases are a significant area of research for pyrazole derivatives. Some studies have indicated that certain pyrazoles can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests a potential therapeutic role for this compound in treating inflammatory conditions .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • BRAF Inhibition : A series of pyrazole derivatives were tested for their ability to inhibit BRAF activity in melanoma cells. Compounds with similar bromination patterns showed nanomolar activity against BRAF mutants .
  • Antimicrobial Testing : A study evaluated various pyrazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity correlating with structural features similar to those found in this compound .

Properties

Molecular Formula

C6H5Br2N3

Molecular Weight

278.93 g/mol

IUPAC Name

3,5-dibromo-1-ethylpyrazole-4-carbonitrile

InChI

InChI=1S/C6H5Br2N3/c1-2-11-6(8)4(3-9)5(7)10-11/h2H2,1H3

InChI Key

IAZPAVYIYCCXPX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)Br)C#N)Br

Origin of Product

United States

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